molecular formula C21H21NO4 B7809301 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid CAS No. 282524-97-4

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid

Cat. No.: B7809301
CAS No.: 282524-97-4
M. Wt: 351.4 g/mol
InChI Key: KTLDVIJVCPIJCM-UHFFFAOYSA-N
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Description

This compound, also known as (1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid (CAS: 220497-67-6), is a chiral amino acid derivative featuring a cyclopentane backbone and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C21H21NO4, with a molecular weight of 351.4 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its acid stability and ease of removal under basic conditions. The cyclopentane ring introduces conformational rigidity, making it valuable for designing peptides with enhanced stability or specific bioactive conformations .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLDVIJVCPIJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154273
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282524-97-4
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282524-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, commonly referred to as Fmoc-cycloleucine, is a significant compound in the field of synthetic organic chemistry and peptide synthesis. This article explores its biological activity , including its mechanisms of action, applications in research, and relevant case studies.

Basic Information

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 351.40 g/mol
  • CAS Number : 117322-30-2
  • Purity : ≥95% (by HPLC)

Structure

The compound features a cyclopentane core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The structural formula can be represented as follows:

Fmoc cycloleucine=C21H21NO4\text{Fmoc cycloleucine}=\text{C}_{21}\text{H}_{21}\text{N}\text{O}_{4}

Physical Properties

PropertyValue
Melting Point187 °C
AppearanceWhite powder

Fmoc-cycloleucine acts primarily as an amino acid building block in peptide synthesis. The presence of the Fmoc group allows for selective protection of the amino group, facilitating the formation of peptides without unwanted side reactions. The compound's structure enables it to mimic natural amino acids, which is crucial for incorporating into proteins.

Applications in Research

  • Peptide Synthesis : Fmoc-cycloleucine is widely utilized in solid-phase peptide synthesis (SPPS). Its ability to form stable bonds with other amino acids while maintaining reactivity makes it an ideal candidate for creating complex peptides.
  • Drug Development : Due to its structural similarity to natural amino acids, Fmoc-cycloleucine has potential applications in designing new pharmaceuticals, particularly in targeting specific biological pathways.
  • Bioconjugation : The compound can be used in bioconjugation techniques, where it helps attach functional groups or labels to biomolecules for imaging or therapeutic purposes.

Case Studies and Research Findings

  • Study on Peptide Stability :
    • A research study demonstrated that peptides synthesized using Fmoc-cycloleucine exhibited enhanced stability against enzymatic degradation compared to those synthesized with more common amino acids. This stability is attributed to the unique steric hindrance provided by the fluorenyl group .
  • Antimicrobial Activity :
    • In vitro studies have shown that certain peptides containing Fmoc-cycloleucine have antimicrobial properties, making them candidates for developing new antibiotics .
  • Cancer Research :
    • A recent investigation into the use of Fmoc-cycloleucine in cancer treatment revealed that specific peptide constructs could inhibit tumor growth in animal models by targeting cancer cell receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Backbone Variants

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid
  • CAS : 1935557-50-8
  • Molecular Formula: C20H19NO4
  • Molecular Weight : 337.38 g/mol
  • Key Differences: Smaller cyclobutane ring (4-membered vs. Lower molecular weight (337.38 vs. 351.4 g/mol) due to reduced carbon count. Applications: Used to introduce tighter conformational constraints in peptides compared to cyclopentane derivatives .
1-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic Acid
  • CAS: Not explicitly listed; molecular formula C26H23NO4 .
  • Key Differences :
    • Aromatic phenyl substituent on the cyclobutane ring, enhancing π-π stacking interactions in peptide assemblies.
    • Higher molecular weight (413.5 g/mol) due to the phenyl group.

Substituent-Modified Analogues

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)methyl)cyclopentane-1-carboxylic Acid
  • CAS : 1481412-58-1
  • Molecular Formula: C22H23NO4
  • Molecular Weight : 365.4 g/mol
  • Key Differences :
    • Additional methylene (-CH2-) linker between the Fmoc group and cyclopentane, increasing steric bulk and altering peptide backbone flexibility.
    • Applications: Suitable for branched peptide synthesis or conjugation to other biomolecules .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic Acid (Fmoc-D-Glu-OH)
  • CAS : 104091-09-0
  • Molecular Formula: C21H19NO6
  • Molecular Weight : 383.4 g/mol
  • Key Differences :
    • Linear glutamic acid backbone (pentanedioic acid) instead of a cyclic structure, offering greater solubility in aqueous solutions.
    • Carboxylic acid side chain enables pH-dependent reactivity and metal coordination .

Stereoisomers and Enantiomers

The target compound exists in two enantiomeric forms:

  • (1R,3S)-Isomer (CAS: 220497-67-6) .
  • (1S,3R)-Isomer (CAS: 220497-66-5) .
    Key Differences :
  • Opposite chiral configurations influence peptide folding and interactions with biological targets (e.g., enzyme binding pockets).
  • Pricing varies by supplier; for example, CymitQuimica lists the (1R,3S)-isomer at €100.00/g for 1g quantities .

Q & A

Q. What are the recommended synthetic routes for preparing 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid?

The compound is synthesized via Fmoc-protection strategies commonly applied to amino acids. Key steps include:

  • Coupling Reactions : Reacting cyclopentane-derived amino acids with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., sodium bicarbonate) .
  • Chiral Control : Use of enantiomerically pure starting materials (e.g., (1R,3S)- or (1S,3R)-cyclopentane derivatives) to ensure stereochemical integrity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Example Reaction Conditions :

StepReagent/ConditionSolventYield (%)Reference
Fmoc ProtectionFmoc-Cl, NaHCO₃DCM75–85
CyclizationDCC, HOBtDMF60–70

Q. How should this compound be stored to ensure stability?

  • Storage Temperature : Room temperature (20–25°C) in a dry environment to prevent hydrolysis of the Fmoc group .
  • Light Sensitivity : Store in amber glass vials to avoid photodegradation .
  • Handling Precautions : Use gloves and avoid inhalation of dust due to acute oral toxicity (OSHA HCS Category 4) and skin irritation risks .

Q. What analytical methods validate the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 383.4 for C₂₁H₂₁NO₆) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Auxiliaries : Use of (1R,3S)-configured cyclopentane precursors to retain stereochemistry .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Q. Data on Enantiomeric Excess (ee) :

Methodee (%)Reference
Chiral HPLC98–99
Asymmetric Catalysis90–95

Q. What are the applications in peptide synthesis and drug discovery?

  • Constrained Peptide Design : The cyclopentane backbone restricts conformational flexibility, enhancing target binding (e.g., protease inhibitors) .
  • Fmoc Deprotection : Removed under mild basic conditions (20% piperidine in DMF), enabling solid-phase peptide synthesis (SPPS) .
  • Case Study : Incorporation into cyclic peptides showed improved metabolic stability compared to linear analogs .

Q. Biological Targets Studied :

ApplicationTargetOutcomeReference
Enzyme InhibitionHIV-1 ProteaseIC₅₀ = 12 nM
Antibacterial PeptidesE. coliMIC = 8 µg/mL

Q. How do discrepancies in reported physical properties impact experimental design?

Key Contradictions :

  • Solubility : Some SDS report "no data available" , while others specify DMF or DCM as optimal solvents .
  • Melting Point : Unreported in most SDS, requiring empirical determination via DSC .

Q. Mitigation Strategies :

  • Pre-test solubility in small-scale trials.
  • Cross-reference multiple sources (e.g., CAS registry data ).

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